2,2,6,6-Tetrachlorocyclohexanol
Overview
Description
2,2,6,6-Tetrachlorocyclohexanol: is an organic compound with the molecular formula C6H8Cl4O and a molecular weight of 237.939 g/mol It is a derivative of cyclohexanol, where four chlorine atoms are substituted at the 2 and 6 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Cyclohexanol:
Industrial Production Methods:
- The industrial production of 2,2,6,6-Tetrachlorocyclohexanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- 2,2,6,6-Tetrachlorocyclohexanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction:
- Reduction of this compound can lead to the formation of less chlorinated cyclohexanol derivatives.
Reagents: Typical reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution:
- The compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reagents: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,2,6,6-tetrachlorocyclohexanone, while reduction may produce 2,2,6,6-tetrachlorocyclohexane .
Scientific Research Applications
Chemistry:
- 2,2,6,6-Tetrachlorocyclohexanol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of herbicides, insecticides, and other agrochemicals .
Biology and Medicine:
- In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may also be explored for its antimicrobial properties .
Industry:
- In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for developing new materials with specific properties .
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of 2,2,6,6-Tetrachlorocyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects .
- The pathways involved in its action depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt cell membrane integrity or interfere with essential metabolic processes .
Comparison with Similar Compounds
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2,2,6,6-Tetrachlorocyclohexanone:
- Similar in structure but with a ketone functional group instead of a hydroxyl group.
- Used in the synthesis of herbicides and other agrochemicals .
-
2,2,6,6-Tetramethylcyclohexanol:
- Similar in structure but with methyl groups instead of chlorine atoms.
- Used in the synthesis of fragrances and flavoring agents .
Uniqueness:
- The presence of four chlorine atoms in 2,2,6,6-Tetrachlorocyclohexanol makes it unique compared to its analogs. This substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for specific applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
2,2,6,6-tetrachlorocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl4O/c7-5(8)2-1-3-6(9,10)4(5)11/h4,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORBTKDJFQCFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(Cl)Cl)O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204745 | |
Record name | 2,2,6,6-Tetrachlorocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56207-45-5 | |
Record name | 2,2,6,6-Tetrachlorocyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56207-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,6,6-Tetrachlorocyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056207455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56207-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,6,6-Tetrachlorocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-tetrachlorocyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2,6,6-TETRACHLOROCYCLOHEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H889XA2CKB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2,6,6-tetrachlorocyclohexanol interact with the "Ru(η-C5Me5)+" fragment, and what are the products of this reaction?
A1: The research paper [] demonstrates that this compound undergoes selective C-Cl bond activation when reacting with the "Ru(η-C5Me5)+" fragment. This reaction is highly selective for C-Cl bonds even in the presence of C-O bonds. Depending on the reaction conditions, the reaction yields a mixture of three products: [Ru(η-C5Me5)(η6-C6H6)]+ (1), [Ru(η-C5Me5)(η6-C6H5OH)]+ (10), and [Ru(η-C5Me5)(η6-C6H5Cl)]+ (9). The specific ratio of these products varies based on the solvent and temperature. For instance, in tetrahydrofuran at 80°C, an 80% conversion was observed, yielding a 1:7:<1 mixture of compounds 1, 10, and 9, respectively. This highlights the preferential activation of C-Cl bonds over C-O bonds in this compound by the ruthenium fragment.
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